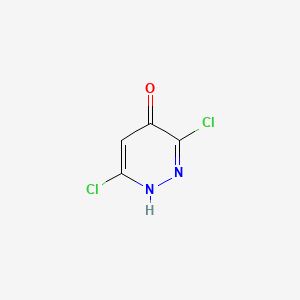

3,6-Dichloropyridazin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZWRDICWBWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182114 | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2779-81-9 | |

| Record name | 3,6-Dichloro-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2779-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dichloropyridazin-4-ol basic properties

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (CAS No: 2779-81-9). It is intended to serve as a critical resource for researchers, chemists, and professionals involved in drug discovery and development. This document details the compound's core characteristics, presents quantitative data in a structured format, and outlines key experimental protocols for its synthesis and characterization. A logical workflow for its characterization is also visualized to aid in experimental planning.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group.[1][2] Its molecular formula is C₄H₂Cl₂N₂O.[1][3] This unique arrangement of functional groups imparts significant reactivity, making it a valuable intermediate and building block in organic synthesis, particularly for the development of novel heterocyclic compounds.[3][4] It is typically supplied as a white or light yellow crystalline powder.[3]

Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Identifier | |||

| CAS Number | 2779-81-9 | - | [1] |

| Molecular Formula | C₄H₂Cl₂N₂O | - | [1] |

| Molecular Weight | 164.98 | g/mol | [1] |

| Physical Properties | |||

| Melting Point | 199 - 200 | °C | [1] |

| Boiling Point | 225.6 | °C (at 760 mmHg) | [1] |

| Density | 1.679 | g/cm³ | [1] |

| Appearance | White to light yellow solid | - | [3][5] |

| Chemical Properties | |||

| pKa (Predicted) | 4.10 ± 0.28 | - | [1] |

| Storage & Handling | |||

| Storage Temperature | 2 - 8 | °C | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) | - | [1] |

Applications in Research and Drug Development

The structural features of this compound make it a compound of significant interest in medicinal chemistry and agrochemical research.

-

Pharmaceutical Development : Pyridazine derivatives are a well-established class of compounds known for a broad spectrum of biological activities.[2] this compound serves as a key precursor for synthesizing potential Active Pharmaceutical Ingredients (APIs), enabling the exploration of new drug candidates for various therapeutic targets.[2][3]

-

Organic Synthesis : As a versatile intermediate, its reactive sites allow for a wide range of chemical modifications. Researchers utilize this compound to construct more complex heterocyclic molecules, which are essential for creating novel compounds with specific functionalities.[3][4]

-

Agrochemicals : The inherent biological activity of the pyridazine structure is leveraged in the development of new pesticides, herbicides, and fungicides for advanced crop protection.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis and characterization of chemical compounds. The following sections outline protocols relevant to this compound.

Synthesis of Pyridazine Core Structure (General Method)

Objective: To synthesize a dichlorinated pyridazine ring from a diol precursor.

Materials:

-

Pyridazine-3,6-diol (Maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, charge a round bottom flask with pyridazine-3,6-diol.[6]

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature.[6]

-

Heat the reaction mixture, for example, to 80°C, and maintain for several hours or overnight until the reaction is complete (monitored by TLC or GC).[6]

-

After completion, cool the mixture and remove the excess POCl₃ under high vacuum.[6]

-

Dilute the resulting thick mass with ethyl acetate.[6]

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).[6]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[6]

-

Combine the organic layers and wash with water and then brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]

-

The product can be further purified by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of a compound.

Objective: To determine the pKa value of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water or appropriate buffer

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve a precise quantity of this compound in a suitable solvent (e.g., water, co-solvent if necessary) to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[7]

-

Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[7]

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH solution from a burette.[7]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize (e.g., drift less than 0.01 pH units per minute) and record the pH and the volume of NaOH added.[7]

-

Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve. The pKa can be calculated using the Henderson-Hasselbalch equation.[8]

Mandatory Visualizations

The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound, from initial synthesis to final property analysis.

Caption: Workflow for Synthesis and Characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 2779-81-9 [sigmaaldrich.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9), a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable data and experimental context.

Core Physicochemical Properties

This compound is a dichlorinated derivative of pyridazin-4-ol.[1] Its structure consists of a pyridazine ring with two chlorine substituents and a hydroxyl group, making it a versatile intermediate for further chemical modification.[1][2] The compound typically appears as a white to light yellow or brown crystalline solid.[2]

| Property | Value | Reference |

| CAS Number | 2779-81-9 | [1][3] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][4] |

| Molecular Weight | 164.98 g/mol | [1][4] |

| Melting Point | 199-200 °C | [1] |

| Boiling Point | 225.6 °C at 760 mmHg | [1] |

| Density | 1.679 g/cm³ | [1] |

| Flash Point | 90.3 °C | [1] |

| pKa | 4.10 ± 0.28 (Predicted) | [1] |

| InChI Key | UZRZWRDICWBWBA-UHFFFAOYSA-N | |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Reactivity

Synthetic Pathway

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a common route to the dichloropyridazine core involves the reaction of a dihydroxypyridazine (pyridazinediol) with a chlorinating agent like phosphorus oxychloride (POCl₃). The precursor, 3,6-pyridazinediol, can be synthesized from maleic anhydride and hydrazine hydrate.[5]

References

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9), a heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its molecular structure, chemical formula, and physical properties. A key focus is placed on its synthetic routes, particularly the transformation from its precursor, 3,6-dichloropyridazine. While specific biological signaling pathways involving this compound are not yet fully elucidated in publicly available literature, this guide discusses the known biological activities of closely related pyridazine derivatives, suggesting potential areas for future investigation. Spectroscopic data, crucial for compound characterization, are also discussed.

Molecular Structure and Chemical Formula

This compound is a dichlorinated derivative of pyridazin-4-ol.[1] Its chemical structure consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4.

The molecular formula of this compound is C₄H₂Cl₂N₂O .[1][2]

It is important to note that this compound can exist in tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one . This equilibrium is a critical consideration for its reactivity and characterization.

Molecular Structure of this compound and its Tautomer

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 164.98 g/mol | [1][2] |

| Appearance | White or light yellow crystalline powder | [3] |

| Melting Point | 199-200 °C | [1][2] |

| Boiling Point | 225.6 °C at 760 mmHg | [1][2] |

| Density | 1.679 g/cm³ | [1][2] |

| Flash Point | 90.3 °C | [1][2] |

| pKa (Predicted) | 4.10 ± 0.28 | [1][2] |

| Storage Temperature | 2-8 °C, under inert gas | [1][2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 3,6-dichloropyridazine, which in turn is commonly prepared from maleic hydrazide (3,6-dihydroxypyridazine). The overall synthetic pathway can be conceptualized as a two-step process.

Synthetic Pathway Overview

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

Materials:

-

Maleic hydrazide (3,6-dihydroxypyridazine)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add maleic hydrazide (1.0 equivalent) and chloroform.[4]

-

Slowly add phosphorus oxychloride (a molar excess, e.g., 3.0 equivalents) to the suspension.[4]

-

Heat the reaction mixture to reflux (e.g., 50-65 °C) and maintain for several hours (e.g., 3.5-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess solvent and POCl₃ under reduced pressure using a rotary evaporator.[5]

-

The crude product is then slowly quenched with an ice-cold saturated sodium bicarbonate solution to neutralize the acidity.[5]

-

Extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.[5]

-

The product can be further purified by recrystallization or column chromatography.

Considerations for the Synthesis of this compound from 3,6-Dichloropyridazine

Hypothetical Experimental Workflow

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity and signaling pathway involvement of this compound. However, the broader class of pyridazine and pyridazinone derivatives is known for a wide range of pharmacological activities.[3][7]

-

Anticancer Potential: Many 3,6-disubstituted pyridazine derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[8] The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8]

-

Antimicrobial and Antifungal Activity: Pyridazine derivatives have also demonstrated antimicrobial and antifungal properties.[9] The proposed mechanisms often involve the disruption of microbial cell walls or interference with essential enzymatic pathways.[9]

-

Agrochemical Applications: The structural features of pyridazine derivatives are utilized in the development of herbicides, insecticides, and fungicides.[3]

Given these established activities for related compounds, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules in drug discovery and agrochemical development.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound or its tautomer, 3,6-dichloro-1H-pyridazin-4-one, are not widely published in the public domain. However, commercial suppliers often provide this data upon request.[10]

For the precursor, 3,6-dichloropyridazine, ¹H NMR and mass spectrometry data are available.

-

¹H NMR of 3,6-Dichloropyridazine: The ¹H NMR spectrum in CDCl₃ typically shows a singlet at approximately 7.57 ppm, corresponding to the two equivalent protons on the pyridazine ring.[11]

-

Mass Spectrum of 3,6-Dichloropyridazine: The mass spectrum shows a molecular ion peak (M⁺) at m/z 148, with characteristic isotopic peaks due to the presence of two chlorine atoms.[11]

Researchers synthesizing this compound would need to perform standard analytical techniques to confirm its structure. The expected ¹H NMR spectrum for the product would show a singlet for the proton at the 5-position, and the mass spectrum would be expected to have a molecular ion peak corresponding to its molecular weight of approximately 164.98 g/mol , again with a characteristic isotopic pattern for two chlorine atoms.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as an intermediate in the synthesis of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and established synthetic routes for its precursor. While specific biological data for this compound is limited, the known activities of related pyridazine derivatives highlight promising avenues for future research. Further investigation into the direct synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic and commercial potential.

References

- 1. 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]

- 10. 2779-81-9|this compound|BLD Pharm [bldpharm.com]

- 11. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Synthesis Pathways of 3,6-Dichloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical synthesis pathways for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9), a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible and chemically sound two-step synthetic route, starting from readily available precursors. The guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group, offers multiple reactive sites for further chemical modification. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2779-81-9 |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 199-200 °C |

| Boiling Point | 225.6 °C at 760 mmHg |

| Purity (Typical) | ≥98% |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,4,6-trichloropyridazine. The second step is the selective hydrolysis of the chlorine atom at the 4-position of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3,4,6-Trichloropyridazine

This procedure is based on the method described in Chinese patent CN101817788A for the preparation of 4-chloro-3,6-dihydroxypyridazine and its subsequent conversion to 3,4,6-trichloropyridazine.

3.1.1. Synthesis of 4-Chloro-3,6-dihydroxypyridazine

Experimental Protocol:

-

To a solution of hydrazine hydrate, slowly add 30% hydrochloric acid at a temperature below 20 °C until the pH of the solution reaches 6.5.

-

To this solution, add chloro-maleic anhydride.

-

Heat the reaction mixture and maintain at a temperature that allows for the reaction to proceed to completion.

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Collect the solid product by filtration and dry to obtain 4-chloro-3,6-dihydroxypyridazine.

Table 2: Reaction Parameters for the Synthesis of 4-Chloro-3,6-dihydroxypyridazine

| Parameter | Value/Condition |

| Reactants | Chloro-maleic anhydride, Hydrazine hydrate, Hydrochloric acid |

| Temperature | Reaction initiated below 20 °C, then heated |

| pH | Adjusted to 6.5 |

| Work-up | Cooling crystallization, filtration |

| Product | 4-Chloro-3,6-dihydroxypyridazine |

| Yield | Not explicitly stated in the abstract |

3.1.2. Synthesis of 3,4,6-Trichloropyridazine

Experimental Protocol:

-

In a suitable reaction vessel, charge 4-chloro-3,6-dihydroxypyridazine and phosphorus oxychloride.

-

Add a catalytic amount of a suitable catalyst.

-

Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

After completion, carefully quench the reaction mixture with cold water or an ice-water mixture.

-

Neutralize the mixture with a base (e.g., 20% ammonia water) to a pH of approximately 7.

-

Cool the mixture to induce crystallization of the crude product.

-

Collect the crude solid by filtration.

-

Purify the crude product by reduced pressure distillation or recrystallization to obtain pure 3,4,6-trichloropyridazine.

Table 3: Reaction Parameters for the Synthesis of 3,4,6-Trichloropyridazine

| Parameter | Value/Condition |

| Reactants | 4-Chloro-3,6-dihydroxypyridazine, Phosphorus oxychloride |

| Catalyst | Mentioned in the patent abstract |

| Reaction Temperature | Reflux |

| Work-up | Quenching, neutralization, crystallization |

| Purification | Reduced pressure distillation |

| Product | 3,4,6-Trichloropyridazine |

| Purity | >99% (as per patent abstract) |

Step 2: Proposed Selective Hydrolysis of 3,4,6-Trichloropyridazine

The following is a proposed experimental protocol for the selective hydrolysis of the C-4 chlorine atom of 3,4,6-trichloropyridazine. This procedure is based on established principles of nucleophilic aromatic substitution on halogenated pyridazine rings. The reactivity of the chlorine atoms on the pyridazine ring is expected to differ, with the C-4 position being more susceptible to nucleophilic attack under controlled conditions.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,6-trichloropyridazine in a suitable solvent (e.g., dioxane, THF, or a mixture of water and a miscible organic solvent).

-

Prepare an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.0 to 1.2 molar equivalents).

-

Add the basic solution dropwise to the solution of 3,4,6-trichloropyridazine at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 4: Proposed Reaction Parameters for the Selective Hydrolysis of 3,4,6-Trichloropyridazine

| Parameter | Proposed Value/Condition |

| Reactants | 3,4,6-Trichloropyridazine, Sodium hydroxide (or Potassium hydroxide) |

| Stoichiometry | 1.0 - 1.2 equivalents of base |

| Solvent | Dioxane, THF, or aqueous co-solvent |

| Reaction Temperature | 40-60 °C (to be optimized) |

| Reaction Time | To be determined by monitoring |

| Work-up | Acidification, precipitation, filtration |

| Purification | Recrystallization |

| Product | This compound |

| Expected Yield | Moderate to good (to be determined experimentally) |

Safety Considerations

-

The synthesis procedures described should be carried out by trained chemists in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Chlorinated pyridazine derivatives should be handled with caution as their toxicological properties may not be fully characterized.

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for the preparation of this compound. The two-step approach, involving the synthesis of a trichlorinated pyridazine intermediate followed by a selective hydrolysis, provides a clear roadmap for researchers in the field. The provided experimental protocols and tabulated data are intended to serve as a strong foundation for the successful synthesis of this important chemical intermediate. Further optimization of the proposed hydrolysis step may be required to achieve high yields and purity.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and rich history of pyridazine compounds, a class of nitrogen-containing heterocycles that has garnered significant interest in medicinal chemistry and materials science. From their initial synthesis in the late 19th century to their contemporary applications in drug discovery, this document provides a comprehensive overview of the foundational chemistry, key experimental protocols, and physicochemical properties of these versatile molecules.

The Genesis of Pyridazine: A Tale of Two Chemists

The story of pyridazine begins in the late 19th century, a period of fervent discovery in organic chemistry. The initial synthesis of a substituted pyridazine is credited to the eminent German chemist Emil Fischer in 1886.[1] During his extensive investigations into the synthesis of indole compounds, Fischer serendipitously created a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] This discovery, though a byproduct of other research, marked the first entry of the pyridazine ring system into the chemical literature.

Nine years later, in 1895, E. Tauber reported the synthesis of the parent pyridazine heterocycle.[2] Tauber's approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation to yield the fundamental pyridazine ring. While historically significant, this method was not practical for broader applications. A more accessible route, starting from maleic hydrazide, was later developed and remains a common starting point for the synthesis of the parent compound.[1][3]

These early discoveries laid the groundwork for over a century of research into the synthesis, properties, and applications of pyridazine and its derivatives. The adjacent nitrogen atoms in the six-membered ring impart unique electronic properties, making pyridazines attractive scaffolds in various fields, most notably in the development of pharmaceuticals.

Foundational Syntheses: Detailed Experimental Protocols

To fully appreciate the historical context and the ingenuity of early organic chemists, this section provides detailed experimental protocols for the key historical syntheses of pyridazine compounds.

Emil Fischer's Synthesis of a Substituted Pyridazine (1886)

Fischer's synthesis involved the reaction of phenylhydrazine with levulinic acid. The following is a generalized protocol based on his original work.

Experimental Protocol:

-

Reaction Setup: A mixture of phenylhydrazine and levulinic acid is prepared, typically in a 1:1 molar ratio. The reaction can be carried out in a suitable solvent, such as ethanol or acetic acid, although early experiments were often performed neat.

-

Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time can vary depending on the specific substrates and solvent used.

-

Work-up: After cooling, the reaction mixture is typically poured into water, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified pyridazine derivative.

Logical Workflow of Fischer's Pyridazine Synthesis:

Caption: Workflow of Emil Fischer's 1886 pyridazine synthesis.

Synthesis of Unsubstituted Pyridazine from Maleic Hydrazide

A more practical and widely used method for the preparation of the parent pyridazine ring involves the use of maleic hydrazide.

Experimental Protocol:

-

Chlorination of Maleic Hydrazide: Maleic hydrazide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. This reaction is typically carried out by heating the mixture under reflux.

-

Isolation of 3,6-Dichloropyridazine: After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. The residue is then carefully treated with ice water, and the precipitated 3,6-dichloropyridazine is collected by filtration.

-

Reductive Dechlorination: The 3,6-dichloropyridazine is then subjected to a reduction reaction to remove the chlorine atoms. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as sodium hydroxide or triethylamine, in a solvent like ethanol or methanol.

-

Isolation and Purification of Pyridazine: After the reduction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude pyridazine is purified by fractional distillation to yield the pure compound.

Experimental Workflow for Pyridazine Synthesis from Maleic Hydrazide:

Caption: Synthesis of pyridazine from maleic hydrazide.

Physicochemical Properties of Pyridazine and Early Derivatives

The physical and spectroscopic properties of pyridazine and its derivatives are crucial for their characterization and application. This section summarizes key quantitative data for the parent compound and some early or simple derivatives.

Table 1: Physical Properties of Pyridazine and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridazine | C₄H₄N₂ | 80.09 | -8 | 208[3][4] |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 68-70 | 222 |

| 3-Methylpyridazine | C₅H₆N₂ | 94.12 | - | 214-215 |

| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | - | 220-221 |

| Phenyl-pyridazine derivative (from a modern synthesis) | C₁₇H₁₂N₂ | 244.29 | 202-204.9[2] | - |

| Thienyl-pyridazine derivative (from a modern synthesis) | C₁₅H₁₀N₂S | 250.32 | 164.5-165.9[2] | - |

| Tolyl-pyridazine derivative (from a modern synthesis) | C₁₈H₁₄N₂ | 258.32 | 158.5-161.2[2] | - |

Table 2: Spectroscopic Data for Pyridazine

| Spectroscopic Technique | Key Data |

| ¹H NMR (in CDCl₃) | δ 9.21 (dd, 2H), 7.51 (dd, 2H) ppm[5] |

| ¹³C NMR (in CDCl₃) | δ 150.5, 126.8 ppm |

| Infrared (IR) (neat liquid) | 3050, 1575, 1445, 1415, 1050, 760 cm⁻¹[6] |

The Modern Era: Pyridazines in Drug Discovery and Signaling Pathways

The unique structural and electronic features of the pyridazine ring have made it a privileged scaffold in modern drug discovery.[7][8] Pyridazine-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[9][10]

A significant area of research has been the development of pyridazine derivatives as inhibitors of key signaling pathways involved in inflammation.[11] Two such pathways are those mediated by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory response.

Signaling Pathway: TNF-α and IL-6 in Inflammation

The binding of TNF-α and IL-6 to their respective receptors on the cell surface triggers a cascade of intracellular signaling events that ultimately lead to the transcription of pro-inflammatory genes. Pyridazine-based inhibitors have been designed to interfere with various points in these pathways, thereby reducing the inflammatory response.

Caption: Simplified TNF-α and IL-6 signaling pathways and points of inhibition by pyridazine derivatives.

This guide has provided a foundational understanding of the discovery and history of pyridazine compounds, from their initial synthesis to their role in contemporary drug discovery. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, highlighting the enduring importance of this versatile heterocyclic scaffold.

References

- 1. Pyridazine and its derivatives | PPTX [slideshare.net]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 6. Pyridazine [webbook.nist.gov]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. sarpublication.com [sarpublication.com]

- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 3,6-Dichloropyridazin-4-ol: Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility and stability data for 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). Due to the limited specific experimental data in publicly accessible literature, this guide combines available data with inferred properties based on the chemical structure and the behavior of related pyridazinone compounds. It also outlines standard experimental protocols for determining these key physicochemical parameters.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The table below summarizes the key reported and predicted properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 164.98 g/mol | --INVALID-LINK-- |

| Melting Point | 199-200 °C | --INVALID-LINK-- |

| Boiling Point | 225.6 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White to yellow to brown solid | --INVALID-LINK-- |

| pKa (Predicted) | 4.10 ± 0.28 | --INVALID-LINK-- |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its structure—a polar pyridazinone ring with a hydroxyl group and two chlorine atoms—a qualitative solubility profile can be inferred. The hydroxyl group suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents, while the dichlorinated ring may contribute to solubility in less polar organic solvents.

Table of Inferred and Reported Solubility

| Solvent | Expected Solubility | Rationale and Supporting Data |

| Water | Sparingly Soluble | The related compound, 3,6-Dichloropyridazine, is reported to be sparingly soluble in water. The hydroxyl group on this compound may slightly increase aqueous solubility compared to its non-hydroxylated counterpart. |

| Methanol | Soluble | Pyridazinone derivatives are generally soluble in methanol.[1] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to dissolve the compound. The related 3,6-Dichloropyridazine is soluble in ethanol. |

| Acetone | Soluble | 3,6-Dichloropyridazine is soluble in acetone. |

| Dimethylformamide (DMF) | Soluble | Pyridazinone derivatives are generally miscible with DMF.[1] |

| Benzene | Soluble | Pyridazine is miscible with benzene.[1] |

| Petroleum Ether | Insoluble | Pyridazines are generally insoluble in non-polar solvents like petroleum ether.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter compatible with the solvent) to obtain a saturated solution free of any solid particles.

-

Quantification: The concentration of this compound in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is then expressed in appropriate units, such as mg/mL or mol/L.

Stability Profile

General Stability Considerations:

-

pH: The compound may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

-

Thermal: The reported high melting point suggests good thermal stability under standard laboratory conditions.

-

Light: As with many heterocyclic compounds, there is a potential for photodegradation upon exposure to UV light.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are crucial for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions to induce degradation. These typically include:

-

Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Heat a solid sample or a solution in a controlled oven (e.g., 80 °C).

-

Photolytic Stress: Expose a solid sample or a solution to a controlled source of UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points throughout the stress testing.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method that can separate the intact this compound from its degradation products.

-

Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for. Characterization of major degradants can be performed using techniques like LC-MS/MS.

Visualizations

The following diagrams illustrate generalized workflows relevant to the analysis of this compound.

References

Spectroscopic Profile of 3,6-Dichloropyridazin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data for this compound and experimental data for the closely related compound, 3,6-Dichloropyridazine, to offer valuable insights for researchers. The information is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science where pyridazine derivatives are of interest.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data. It is crucial to note that while the mass spectrometry data is predicted for this compound, the NMR and IR data are based on the analogous compound 3,6-Dichloropyridazine and should be used as a reference for expected spectral features.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 164.9617 |

| [M+Na]⁺ | 186.9436 |

| [M-H]⁻ | 162.9471 |

| [M+NH₄]⁺ | 181.9882 |

| [M+K]⁺ | 202.9176 |

Table 2: ¹H NMR Data for 3,6-Dichloropyridazine (Reference Compound)

| Chemical Shift (ppm) | Multiplicity | Solvent |

| 7.514 | Singlet | CDCl₃ |

Table 3: ¹³C NMR Data for 3,6-Dichloropyridazine (Reference Compound)

| Chemical Shift (ppm) | Solvent |

| 152.0 (C3, C6) | CDCl₃ |

| 131.0 (C4, C5) | CDCl₃ |

Table 4: Key IR Absorptions for 3,6-Dichloropyridazine (Reference Compound)

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3150 | C-H stretch (aromatic) |

| 1560-1580 | C=N stretch |

| 1400-1450 | C=C stretch |

| 700-800 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for pyridazine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds. Electrospray ionization (ESI) is a common technique for pyridazinone derivatives.[1]

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Parameters (Illustrative):

-

Chromatography: A C18 reversed-phase column is often used. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-500).

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).

-

Analyze the isotopic pattern, which is particularly important for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes).

-

Interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Dichloropyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities. Among these, dichloropyridazine derivatives serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of dichloropyridazine derivatives, focusing on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity of Dichloropyridazine Derivatives

Dichloropyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Enzyme Inhibition

Several dichloropyridazine derivatives have been identified as potent inhibitors of various kinases and enzymes that are crucial for cancer cell proliferation and survival.

-

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Certain pyridopyridazinone derivatives, designed as isosteres of the PARP-1 inhibitor Olaparib, have shown potent inhibitory activity.[2] For instance, compound 8a in one study exhibited an IC50 value of 36 nM, comparable to Olaparib's 34 nM.[2]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as CDK2 inhibitors.[4] One study reported a series of compounds with good anti-proliferative action towards human breast cancer cell lines, with IC50 values in the micromolar to nanomolar range.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Several novel series of derivatives incorporating the pyridazine scaffold have been developed as VEGFR-2 inhibitors.[5] For example, a series of piperazinylquinoxaline-based derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM.

Table 1: Anticancer Activity (IC50) of Dichloropyridazine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridopyridazinone | PARP-1 | - | 0.036 | [2] |

| 3,6-Disubstituted Pyridazine | CDK2 | T-47D (Breast) | 0.43 - 35.9 | [4] |

| 3,6-Disubstituted Pyridazine | CDK2 | MDA-MB-231 (Breast) | 0.99 - 34.59 | [4] |

| Piperazinylquinoxaline-based | VEGFR-2 | - | 0.19 - 0.60 | [5] |

| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | HepG-2 (Liver) | 17.30 | [6] |

| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | HCT-116 (Colon) | 18.38 | [6] |

| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | MCF-7 (Breast) | 27.29 | [6] |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many dichloropyridazine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7][8]

For example, a pyrazolo-pyridazine derivative was shown to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance.[9] Similarly, nanoparticles of a pyrazolo-pyridazine derivative increased the levels of Bax, p53, and caspase-3 in MCF-7 breast cancer cells.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, some dichloropyridazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M.[3][10] This prevents the cells from dividing and replicating their DNA. For instance, certain synthetic 2,3-arylpyridylindole derivatives, which can be conceptually derived from a dichloropyridazine precursor, have been shown to induce G0/G1 cell cycle arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells.[11]

Antimicrobial Activity of Dichloropyridazine Derivatives

The dichloropyridazine scaffold is also a valuable building block for the synthesis of novel antimicrobial agents. Various derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity (MIC) of Dichloropyridazine Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| Pyridazinone Derivative | Acinetobacter baumannii | 3.74 | [12] |

| Pyridazinone Derivative | Staphylococcus aureus (MRSA) | 4.52 | [12] |

| Pyridazinone Derivative | Pseudomonas aeruginosa | 7.48 | [12] |

| Pyridazinone Derivative | Escherichia coli | 7.8 | [12] |

| Pyridazinone Derivative | Salmonella typhimurium | 7.8 | [12] |

| Hydrazone Derivative | Staphylococcus aureus | - | [13] |

| Hydrazone Derivative | Streptococcus faecalis | - | [13] |

| Hydrazone Derivative | Escherichia coli | - | [13] |

| Hydrazone Derivative | Pseudomonas aeruginosa | - | [13] |

Note: Specific MIC values for hydrazone derivatives were not provided in the cited abstract.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of dichloropyridazine derivatives.

Synthesis of 3,6-Disubstituted Pyridazine Derivatives (General Scheme)

A common synthetic route to 3,6-disubstituted pyridazines starts from commercially available 3,6-dichloropyridazine. The chlorine atoms can be sequentially or simultaneously substituted by various nucleophiles.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Conclusion

Dichloropyridazine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them attractive candidates for further development. The multifaceted mechanisms of action, including enzyme inhibition, apoptosis induction, and cell cycle arrest, offer multiple avenues for therapeutic intervention. This guide provides a foundational understanding of the biological potential of these compounds, offering valuable insights for researchers and drug development professionals in the design and evaluation of novel dichloropyridazine-based therapeutics. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pyridazinone Core: A Technical Guide to its Chemistry and Therapeutic Potential

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core chemistry, synthesis, and therapeutic applications of pyridazinone derivatives. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding and inspire further innovation in the field.

Introduction to Pyridazinones

Pyridazinones are a class of heterocyclic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl functional group.[1] This unique structural motif imparts a range of physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. The pyridazinone core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[2][3] Over the years, pyridazinone derivatives have been investigated for a wide array of medicinal applications, exhibiting activities such as anti-inflammatory, anticancer, cardiovascular, antimicrobial, and neuroprotective effects.[4][5][6][7]

Synthesis of the Pyridazinone Core

The construction of the pyridazinone ring system can be achieved through several synthetic strategies. A prevalent and versatile method involves the condensation of a γ-ketoacid with hydrazine or its derivatives. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone.

Another common approach utilizes the reaction of 2(3H)-furanones with hydrazine hydrate.[1] This method involves a nucleophilic attack of hydrazine on the furanone ring, leading to ring opening and subsequent cyclization to form the pyridazinone ring.[1] Variations of these methods allow for the introduction of diverse substituents on the pyridazinone core, enabling the creation of extensive compound libraries for biological screening.

Chemical Reactions of Pyridazinones

The pyridazinone ring exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations to generate novel derivatives. Common reactions include:

-

N-Alkylation and N-Acylation: The nitrogen atoms in the pyridazinone ring can be readily alkylated or acylated to introduce various functional groups, which can significantly influence the compound's biological activity and pharmacokinetic properties.

-

Halogenation: The pyridazinone ring can be halogenated, typically at positions 4 and 5, providing a handle for further functionalization through cross-coupling reactions.

-

Condensation Reactions: The active methylene group adjacent to the carbonyl function can participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of a diverse array of derivatives.

Biological Activities and Therapeutic Potential

The therapeutic potential of pyridazinone derivatives is vast and well-documented. Their ability to interact with a multitude of biological targets has led to their investigation in various disease areas.

Anti-inflammatory Activity

A significant number of pyridazinone derivatives have demonstrated potent anti-inflammatory properties.[8][9] One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade.[3][10][11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

Another important target for the anti-inflammatory action of pyridazinones is the phosphodiesterase (PDE) enzyme family, specifically PDE4.[4][13] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][14]

Anticancer Activity

The pyridazinone scaffold has proven to be a valuable template for the development of novel anticancer agents.[5][15] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and leukemia.[16][17] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell growth and survival, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2).[18] Some pyridazinone derivatives have also been found to induce cell cycle arrest and apoptosis in cancer cells.[5]

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular diseases.[[“]] Many of these compounds act as potent vasodilators by inhibiting phosphodiesterase III (PDE3), leading to smooth muscle relaxation and a decrease in blood pressure.[15][20] Some derivatives also exhibit positive inotropic effects, enhancing cardiac contractility, which can be beneficial in the treatment of heart failure.[21] The dual action of vasodilation and inotropy makes them attractive candidates for the development of new cardiovascular drugs.[20]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected pyridazinone derivatives against various targets.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [15] |

| Paca-2 (Pancreatic) | 2.2 | [15] | |

| Compound 10l | A549/ATCC (Lung) | 1.66 - 100 | [5] |

| Compound 17a | Various | 1.66 - 100 | [5] |

| DCPYR | MAC16 (Colon) | - | [16] |

| Compound 2g | HL-60 (TB) (Leukemia) | < 2 | [17] |

| SR (Leukemia) | < 2 | [17] | |

| NCI-H522 (Non-small-cell lung) | < 2 | [17] | |

| BT-549 (Breast) | < 2 | [17] |

Table 2: Anti-inflammatory and Cardiovascular Activity of Pyridazinone Derivatives

| Compound | Target | IC50 | Reference |

| Compound 9 | Vasodilatory Action | 0.051 µM | [15] |

| Compound 10 | Vasodilatory Action | 35.3 µM | [15] |

| Compound 13 | Vasodilatory Action | 0.199 µM | [15] |

| Compound 19 | Vasorelaxant Activity | 0.250 µM | [15] |

| Compound 20 | ACE Inhibitory Activity | 5.78 µg/ml | [15] |

| Compound 22 | PDE-III Inhibition | 10 µM | [15] |

| Compound 27 | PDE-5 Inhibition | 34 nM | [15] |

| Compound 4ba | PDE4B Inhibition | 251 ± 18 nM | [4] |

| Compound 3d | COX-2 Inhibition | 67.23 nM | [10] |

| Compound 3g | COX-2 Inhibition | 43.84 nM | [10] |

| Compound 6a | COX-2 Inhibition | 53.01 nM | [10] |

| Compound 5a | COX-2 Inhibition | 0.77 µM | [14] |

| Compound 5f | COX-2 Inhibition | 1.89 µM | [14] |

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a common method for the synthesis of the pyridazinone core via the condensation of a β-aroylpropionic acid with hydrazine hydrate.

Materials:

-

β-aroylpropionic acid derivative (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the β-aroylpropionic acid derivative in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and then with water to remove any impurities.

-

Dry the product under vacuum to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyridazinone derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Test compounds (pyridazinone derivatives)

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Reaction buffer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction for a specific period (e.g., 10 minutes) at the same temperature.

-

Stop the reaction by adding a suitable stopping reagent.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Anticancer Activity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of pyridazinone derivatives on cancer cell lines.[22]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (pyridazinone derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals, resulting in a colored solution.

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of pyridazinone derivatives with biological systems is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Inhibition of the COX-2 signaling pathway by pyridazinone derivatives.

Caption: Inhibition of the PDE4 signaling pathway by pyridazinone derivatives.

Caption: A typical experimental workflow for in vitro screening of pyridazinone derivatives.

Conclusion and Future Directions

The pyridazinone core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant progress made in understanding the chemistry and pharmacology of pyridazinones. Future research should focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced drug design strategies, such as structure-based design and computational modeling, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Pyridazinone Chemotypes Targeting the PDEδ Prenyl Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarena.com [scholarena.com]

- 17. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. jchemrev.com [jchemrev.com]

- 21. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,6-Dichloropyridazin-4-ol

For Immediate Release

This document provides an in-depth technical guide on the safety and handling precautions for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9), a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data.

| Property | Value |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| Melting Point | 199-200 °C |

| Boiling Point | 225.6 °C at 760 mmHg |

| Flash Point | 90.3 °C |

| Density | 1.679 g/cm³ |

| Vapor Pressure | 0.0854 mmHg at 25°C |

| pKa | 4.10 ± 0.28 (Predicted) |

Source: LookChem[1], ChemicalBook[2]

Hazard Identification and Safety Precautions

General Precautions:

Personal Protective Equipment (PPE)